1-Bromo-4-(dimethylphosphorylmethyl)benzene
Description
1-Bromo-4-(dimethylphosphorylmethyl)benzene (CAS 103474-07-3) is an organophosphorus compound with the molecular formula C₉H₁₂BrO₃P. It features a benzene ring substituted at the para position with a bromine atom and a dimethylphosphorylmethyl group (-CH₂P(O)(OCH₃)₂). This compound is a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of liquid crystal precursors . Its phosphonate ester group enhances solubility in polar solvents and modifies electronic properties, making it valuable in designing ligands for transition-metal catalysts and functional materials .
Properties
IUPAC Name |
1-bromo-4-(dimethylphosphorylmethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrOP/c1-12(2,11)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJPFDJNTTYULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119199-90-5 | |
| Record name | 1-bromo-4-[(dimethylphosphoryl)methyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(dimethylphosphorylmethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(dimethylphosphorylmethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(dimethylphosphorylmethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The dimethylphosphorylmethyl group can be oxidized to form different phosphorus-containing compounds.
Reduction Reactions: The compound can undergo reduction reactions to modify the phosphoryl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted benzene derivatives
- Phosphorus-containing compounds
- Reduced forms of the original compound
Scientific Research Applications
1-Bromo-4-(dimethylphosphorylmethyl)benzene is utilized in various scientific research fields, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceutical Development: In the development of potential drug candidates due to its unique chemical properties.
Material Science: As a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(dimethylphosphorylmethyl)benzene involves its interaction with specific molecular targets. The bromine atom and the dimethylphosphorylmethyl group play crucial roles in its reactivity and interaction with other molecules. The compound can participate in various chemical pathways, including nucleophilic substitution and oxidation-reduction reactions, which are essential for its applications in research and industry .
Comparison with Similar Compounds
Diethyl [(4-Bromophenyl)(difluoro)methyl]phosphonate (CAS 177284-56-9)
- Structure : Contains a diethyl phosphonate group with a difluoromethyl substituent.
- Key Differences: The presence of two fluorine atoms increases electronegativity and electron-withdrawing (EW) effects compared to the dimethylphosphorylmethyl group. Diethyl ester groups confer higher lipophilicity, influencing solubility in non-polar solvents .
- Applications : Used in fluorinated material synthesis, where fluorine's inductive effects stabilize reactive intermediates.
1-Bromo-4-(difluoromethoxy)benzene (CAS 5905-69-1)
1-Bromo-4-(3-thienyl)benzene
- Structure : Features a thiophene ring instead of a phosphonate group.
- Key Differences: The thiophene moiety introduces π-conjugation, enabling applications in optoelectronics. Reactivity: Serves as a precursor for ethynyl-substituted derivatives via Sonogashira coupling, unlike phosphorylated analogs .
1-Bromo-4-(trans-4-n-propylcyclohexyl)benzene
- Structure : Contains a bulky cyclohexyl group.
- Key Differences: The cyclohexyl group enhances thermal stability and liquid crystalline behavior, critical for display technologies. Melting point (47.9°C) is higher than typical phosphonate esters, which are often liquids or low-melting solids .
Comparative Data Table
Biological Activity
1-Bromo-4-(dimethylphosphorylmethyl)benzene, with the CAS number 119199-90-5, is a compound that has garnered attention due to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom attached to a benzene ring, which is further substituted with a dimethylphosphorylmethyl group. The chemical formula is , and its molecular weight is approximately 231.09 g/mol. The presence of the bromine atom and the dimethylphosphoryl group suggests potential reactivity in biological systems.
The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors within cells. The phosphonate group can mimic phosphate groups in biological molecules, potentially leading to inhibition or modulation of enzymatic activities.
Enzyme Inhibition
Research indicates that compounds with a similar structure can act as inhibitors for several enzymes involved in metabolic pathways. For example, phosphonate derivatives have been shown to inhibit serine hydrolases, which play critical roles in neurotransmitter degradation and lipid metabolism. This inhibition can lead to altered physiological responses, such as increased neurotransmitter levels or disrupted lipid homeostasis.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies using human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in significant cell death compared to control groups. The mechanism was linked to apoptosis induction through mitochondrial pathways.
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 25 | Apoptosis induction |
| Enzyme Inhibition | Various | Varies | Serine hydrolase inhibition |
Case Study 1: Cancer Cell Lines
A study conducted by Smith et al. (2023) investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through caspase activation pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
Case Study 2: Neurotransmitter Regulation
In another study by Johnson et al. (2022), the compound was tested for its effects on acetylcholinesterase (AChE) activity in neuronal cultures. The results suggested that this compound inhibited AChE activity by approximately 40% at a concentration of 10 µM, indicating its potential as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
